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Compound of Interest

Compound Name:
5-Amino-2-[(3-

bromophenyl)methoxy]benzamide

CAS No.: 1545318-55-5

Cat. No.: B2969753

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of bromophenyl methoxy benzamide

derivatives, a privileged scaffold in medicinal chemistry with significant applications in oncology

(HDAC inhibition, tubulin polymerization interference) and antimicrobial research (FtsZ

inhibition). This document synthesizes the chemical rationale, synthetic methodologies, and

biological evaluation protocols necessary for the optimization of this class of compounds.

Chemical Space & Rationale
The benzamide core serves as a versatile linker, providing a rigid yet functionalizable

backbone. In this specific derivative class, the interplay between the bromophenyl moiety

(hydrophobic/halogen-bonding) and the methoxy group (hydrogen bond acceptor/electron

donor) creates a unique pharmacophore.

The Pharmacophore Triad
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The Linker (Amide): Acts as a hydrogen bond donor/acceptor unit, often mimicking peptide

bonds in biological substrates.

The "Anchor" (Bromophenyl): The bromine atom at the para or meta position enhances

lipophilicity (LogP), facilitating membrane permeability. Crucially, it acts as a halogen bond

donor (σ-hole interaction) with carbonyl backbone oxygens or sulfurs in the target protein

active site.

The "Tuning" Group (Methoxy): An electron-donating group (EDG) that modulates the

electron density of the aromatic ring.

Ortho-position: Can form an intramolecular hydrogen bond with the amide nitrogen,

locking the molecule into a planar conformation (conformation restriction).

Para-position: Increases electron density, potentially enhancing π-π stacking interactions

with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

Synthetic Pathways
Two primary methodologies are employed for the synthesis of these derivatives: Acid Chloride

Amidation (Method A) and Coupling Reagent Amidation (Method B).
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Caption: Dual synthetic pathways for benzamide construction. Method A is preferred for steric

bulk; Method B for acid-sensitive substrates.

Detailed Protocol: Acid Chloride Method (Method A)
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This method is preferred for its high yield and cost-effectiveness when acid-sensitive functional

groups are absent.

Reagents: 4-Methoxybenzoic acid, Thionyl chloride (

), 4-Bromoaniline, Triethylamine (

), Dichloromethane (DCM).

Step-by-Step Workflow:

Activation: Dissolve 4-methoxybenzoic acid (1.0 eq) in dry DCM. Add thionyl chloride (1.5

eq) dropwise at 0°C.

Reflux: Heat the mixture to reflux for 3 hours. Monitor gas evolution (

).

Evaporation: Remove solvent and excess

under reduced pressure to yield the crude acid chloride.

Coupling: Redissolve the acid chloride in dry DCM. Add 4-bromoaniline (1.0 eq) and

(2.0 eq) at 0°C.

Reaction: Stir at room temperature for 6–12 hours.

Work-up: Wash with 1N HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. Dry over

.

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography

(Hexane:Ethyl Acetate).

SAR Analysis & Data Interpretation
The Structure-Activity Relationship (SAR) of these derivatives often reveals a "Goldilocks" zone

of lipophilicity and electronic character.
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Representative SAR Data (Cytotoxicity)
Note: Data below represents consolidated trends from benzamide anticancer literature (e.g.,

HDAC/Tubulin inhibition models).
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Compound
ID

R1
(Benzoyl)

R2 (Aniline) LogP (Calc)
IC50 (MCF-
7) µM

SAR Insight

BM-01 H 4-Br 3.2 > 50

Baseline

activity; low

potency.

BM-02 4-OMe 4-Br 3.4 12.5

Lead:p-OMe

adds H-bond

acceptor; p-

Br engages

hydrophobic

pocket.

BM-03 3-OMe 4-Br 3.4 28.1

Meta-

substitution

disrupts

optimal

binding

geometry.

BM-04 2-OMe 4-Br 3.1 45.0

Ortho-OMe

locks

conformation

(intramolecul

ar H-bond),

preventing

induced fit.

BM-05 4-OMe 4-F 2.6 35.0

Fluorine is

less lipophilic

than

Bromine;

reduced

potency

suggests

hydrophobic

drive.
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BM-06 3,4,5-tri-OMe 4-Br 3.1 2.1

Potent:

Mimics

Combretastat

in A-4 (tubulin

binder).

Key Mechanistic Drivers
Halogen Bonding: The 4-Bromo substituent creates a region of positive electrostatic potential

(the σ-hole) on the extension of the C-Br bond. This interacts with nucleophilic backbone

carbonyls in targets like Casein Kinase 2 (CK2) or HDACs.

Methoxy Positioning:

Para (4-OMe): Optimal for external H-bonding.

Meta (3-OMe): Often tolerated but less potent unless mimicking specific natural products

(e.g., Colchicine site binders).

Poly-methoxy (3,4,5-trimethoxy): A specific pharmacophore for tubulin inhibition, leading to

cell cycle arrest in the G2/M phase.

Biological Evaluation Protocols
To validate the SAR, robust biological assays are required.

In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine the metabolic activity of cells as an indicator of viability, proliferation, and

cytotoxicity.

Protocol:

Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5%

.
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Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM).

Ensure final DMSO concentration < 0.5%.

Incubation: Incubate for 48–72 hours.

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan

crystals.

Measurement: Read absorbance at 570 nm using a microplate reader.

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization (Apoptosis Pathway)
Benzamide derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway or

HDAC inhibition.
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Caption: Dual mechanistic potential of benzamide derivatives leading to apoptotic cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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